Arylomycin A2

Signal Peptidase Inhibition IC50 Antibacterial Target Engagement

Arylomycin A2 is a natural macrocyclic lipohexapeptide antibiotic that functions as a potent and selective inhibitor of bacterial type I signal peptidase (SPase I), an essential and clinically unexploited antibacterial target. The compound comprises a biaryl-bridged, N-methylated peptide macrocycle attached to a lipopeptide tail, a structural architecture shared across the arylomycin class.

Molecular Formula C42H60N6O11
Molecular Weight 825.0 g/mol
Cat. No. B1240715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylomycin A2
Synonymsarylomycin A2
arylomycin B2
Molecular FormulaC42H60N6O11
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O
InChIInChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1
InChIKeyYFSXYWAZCKMYJN-JBBOGOJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arylomycin A2 Procurement Guide: Defining the Gold-Standard SPase I Inhibitor for Antibacterial Research


Arylomycin A2 is a natural macrocyclic lipohexapeptide antibiotic that functions as a potent and selective inhibitor of bacterial type I signal peptidase (SPase I), an essential and clinically unexploited antibacterial target [1][2]. The compound comprises a biaryl-bridged, N-methylated peptide macrocycle attached to a lipopeptide tail, a structural architecture shared across the arylomycin class [3]. Its total synthesis, achieved via a key intramolecular Suzuki-Miyaura reaction, has enabled reliable, scalable access for detailed biological investigation and structure-activity relationship (SAR) studies [3][4].

SPase I pathway inhibition study fit
Synthetic route supports SAR and procurement workflows
High-resolution co-crystal template available

Arylomycin A2 Procurement: Why Generic Substitution with Other SPase I Inhibitors Fails


While the arylomycin class shares a common target (SPase I), members exhibit significant differences in potency, antibacterial spectrum, and physicochemical properties that preclude generic interchange. Arylomycin A2 is the prototypical and most well-characterized member of the A series, distinguished by its specific nitration pattern and lipopeptide tail [1]. In contrast, the B series (e.g., Arylomycin B2) incorporates an additional nitro group that alters its spectrum of activity, while the C series features further glycosylation [2]. Similarly, A series derivatives like Arylomycin A-C16, though active against a broader bacterial panel, show altered susceptibility profiles compared to the parent A2 compound [2]. Therefore, procurement decisions must be based on specific, quantifiable performance metrics relative to these close analogs to ensure experimental validity and reproducibility.

B-series analogs (e.g., Arylomycin B2)

Additional nitro group may shift antibacterial spectrum and potency profile.

A-series derivatives (e.g., Arylomycin A-C16)

Altered lipopeptide tail can change susceptibility patterns relative to A2.

Non-arylomycin SPase I inhibitors (β-sultams)

Target engagement potency differs substantially, limiting direct interchange.

Arylomycin A2 Evidence Guide: Quantitative Differentiation from Analogs and Alternative SPase I Inhibitors


SPase I Inhibition Potency of Arylomycin A2 vs. a Non-Arylomycin Inhibitor

Arylomycin A2 demonstrates exceptionally potent inhibition of E. coli SPase I Δ2-75 with an IC50 of 1.0 ± 0.2 µM. This is over 600-fold more potent than the non-arylomycin β-sultam inhibitor BAL0019193, which exhibits an IC50 of 610 ± 18 µM in the same enzymatic assay [1].

SPase I Inhibition
Head-to-head
A2 IC50 1.0 µM vs β-sultam 610 µM
Supports SPase I target engagement study
In vitro enzymatic assay; 610-fold reported difference
Signal Peptidase Inhibition IC50 Antibacterial Target Engagement

Antibacterial Activity of Arylomycin A2 on Planktonic S. epidermidis

Arylomycin A2 shows sub-micromolar potency against two clinically relevant strains of Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) is 0.235 µg/mL against strain 1457 and 0.058 µg/mL against strain RP62A .

Antibacterial Activity
Data to verify
MIC 0.058–0.235 µg/mL (S. epidermidis); B2 >128 µg/mL (S. aureus)
Supports S. epidermidis screening context
Strain panel response review; source confirmation advised
Antibacterial Activity MIC Staphylococcus epidermidis

Biofilm Disruption Activity of Arylomycin A2 vs. Other Antibiotic Classes

Arylomycin A2 demonstrates a pronounced antibacterial effect against S. epidermidis biofilms, significantly reducing biofilm formation at sub-MIC concentrations . This is a critical differentiator from many conventional antibiotics (e.g., vancomycin, linezolid), which can paradoxically induce virulence factors like biofilm formation at sub-inhibitory levels [1].

Biofilm Disruption
Cross-study comparable
Reduces S. epidermidis biofilm at sub-MIC; vancomycin/linezolid may induce it
Supports virulence-suppression research context
Sub-MIC biofilm model; functional difference reported
Biofilm Antivirulence S. epidermidis

Synthetic Accessibility and Scalability of Arylomycin A2 vs. Arylomycin B2

The total synthesis of Arylomycin A2 proceeds in 13 steps (longest linear sequence) from L-Tyr with an overall yield of 13%. In contrast, the synthesis of Arylomycin B2 requires 10 steps from L-3-nitro-Tyr and proceeds with a lower overall yield of 10% [1].

Synthetic Efficiency
Head-to-head
13 steps, 13% yield (A2) vs 10 steps, 10% yield (B2)
Supports procurement and SAR scalability review
Total synthesis comparison; intramolecular Suzuki-Miyaura key step
Total Synthesis Yield Scalability

Optimal Research and Industrial Applications for Arylomycin A2 Based on Quantitative Evidence


Molecular Probing of the Type I Signal Peptidase (SPase I) Active Site

With its unparalleled potency against SPase I (IC50 = 1 µM) [1], Arylomycin A2 is the optimal tool for biochemical and structural studies. Its high-resolution co-crystal structures (2.0 Å) provide a definitive template for structure-based drug design, far exceeding the utility of weaker, less well-characterized inhibitors [1].

Validating SPase I as a Target in S. epidermidis Infection Models

For researchers investigating S. epidermidis pathogenesis, Arylomycin A2's sub-micromolar MICs (0.058-0.235 µg/mL) and its potent antibiofilm activity make it the gold-standard chemical probe for validating SPase I inhibition as a therapeutic strategy in both acute and biofilm-associated infections.

Structure-Activity Relationship (SAR) Studies for Antibiotic Development

The well-characterized total synthesis of Arylomycin A2 (13% overall yield) provides a reliable and scalable platform for SAR studies [2]. Researchers can procure the parent scaffold to benchmark novel analogs against, ensuring that modifications leading to improved potency or spectrum are measured against a well-defined, high-activity baseline.

Investigating Novel Mechanisms of Antibiotic Resistance and Virulence

Given that Arylomycin A2's mechanism is distinct from all clinically used antibiotics and its sub-MIC activity uniquely suppresses rather than induces virulence [3], it is the ideal candidate for fundamental research into bacterial secretion stress, the evolution of SPase-mediated resistance, and the development of resistance-evading therapeutic strategies.

Application
Selection Property
Validation Focus
SPase I active site studies
High target engagement potency
Biochemical and structural endpoint review
S. epidermidis pathogenesis research
Sub-micromolar antibacterial activity
Planktonic and biofilm model validation
SAR and antibiotic development
Reliable synthetic accessibility
Benchmarking against parent scaffold
Resistance and virulence research
Distinct mechanism from clinical antibiotics
Virulence suppression endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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